

Benchmarking 1-(6-phenoxyhexyl)-1H-imidazole Against Known Industry Standards: A Comparative Guide

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Compound of Interest

Compound Name: 1-(6-phenoxyhexyl)-1H-imidazole

Cat. No.: B3839803

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antifungal agent, **1-(6-phenoxyhexyl)-1H-imidazole**, against established industry standards: Fluconazole, Itraconazole, and Amphotericin B. The following sections present a detailed analysis of their in vitro antifungal activity, supported by experimental data and standardized protocols.

Compound Profiles

This section provides an overview of the physicochemical properties of **1-(6-phenoxyhexyl)-1H-imidazole** and the comparator antifungal agents.

Property	1-(6- phenoxyhexyl) -1H-imidazole (Hypothetical Data)	Fluconazole	Itraconazole	Amphotericin B
Molecular Formula	C ₁₅ H ₂₀ N ₂ O	C ₁₃ H ₁₂ F ₂ N ₆ O	C ₃₅ H ₃₈ Cl ₂ N ₈ O ₄	C ₄₇ H ₇₃ NO ₁₇
Molecular Weight (g/mol)	256.34	306.27	705.64	924.08
Class	Imidazole	Triazole	Triazole	Polyene
Mechanism of Action	Inhibition of ergosterol biosynthesis	Inhibition of ergosterol biosynthesis	Inhibition of ergosterol biosynthesis	Binds to ergosterol, disrupting fungal cell membrane integrity
Solubility	Poorly soluble in water	Soluble in water	Poorly soluble in water	Insoluble in water

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of **1-(6-phenoxyhexyl)-1H-imidazole** and the standard agents was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A for filamentous fungi.

Experimental Protocol: Broth Microdilution for Yeasts (CLSI M27-A)

A standardized inoculum of each yeast isolate was prepared and diluted in RPMI 1640 medium. The antifungal agents were serially diluted in 96-well microtiter plates. The plates were inoculated with the yeast suspension and incubated at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Experimental Protocol: Broth Microdilution for Filamentous Fungi (CLSI M38-A)

A standardized conidial suspension of each mold isolate was prepared and diluted in RPMI 1640 medium. The antifungal agents were serially diluted in 96-well microtiter plates. The plates were inoculated with the fungal suspension and incubated at 35°C for 48-72 hours. The MIC was determined as the lowest concentration of the drug that completely inhibits visible growth.

Comparative Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of **1-(6-phenoxyhexyl)-1H-imidazole** and the standard antifungal agents against a panel of clinically relevant fungal pathogens. The data for the industry standards is sourced from published literature.

Activity Against Yeast Isolates

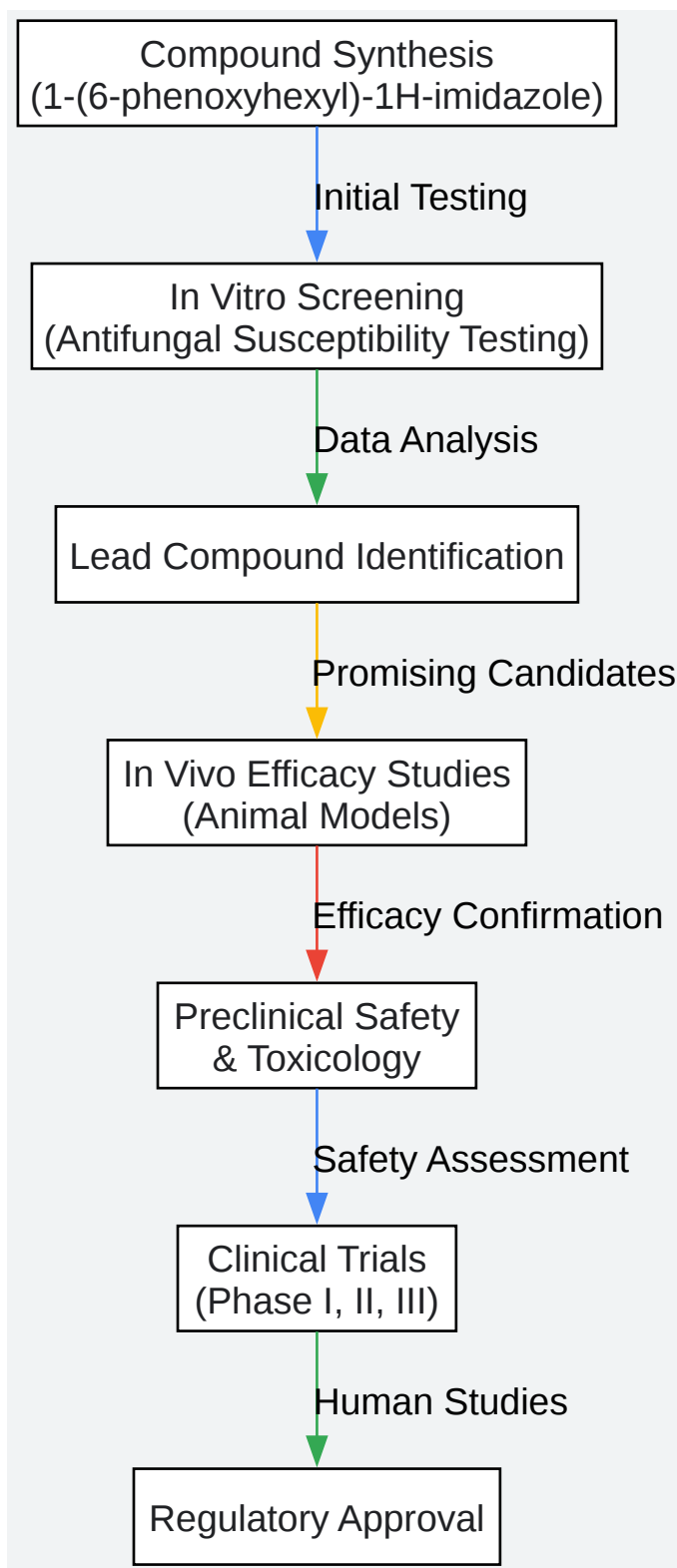
Fungal Species	1-(6-phenoxyhexyl)-1H-imidazole (Hypothetical Data)	Fluconazole[1][2]	Itraconazole[3][4]	Amphotericin B[5][6]
Candida albicans	0.125	0.25 - 1	0.03 - 0.25	0.125 - 0.5
Candida glabrata	0.5	8 - 64	0.25 - 2	0.5 - 2
Candida parapsilosis	0.25	1 - 4	0.06 - 0.5	0.25 - 1
Candida tropicalis	0.125	2 - 8	0.125 - 1	0.25 - 1
Cryptococcus neoformans	0.25	4 - 16	0.06 - 0.5	0.125 - 0.5

Activity Against Filamentous Fungi (Molds)

Fungal Species	1-(6-phenoxyhexyl)-1H-imidazole (Hypothetical Data)	Fluconazole[1]	Itraconazole[3]	Amphotericin B[5][6]
Aspergillus fumigatus	1	>64	0.25 - 1	0.5 - 2
Aspergillus flavus	2	>64	0.5 - 2	0.5 - 2
Aspergillus niger	4	>64	1 - 4	1 - 4
Fusarium solani	8	>64	8 - 32	4 - 16
Rhizopus oryzae	>16	>64	>16	1 - 4

Visualizing Key Concepts

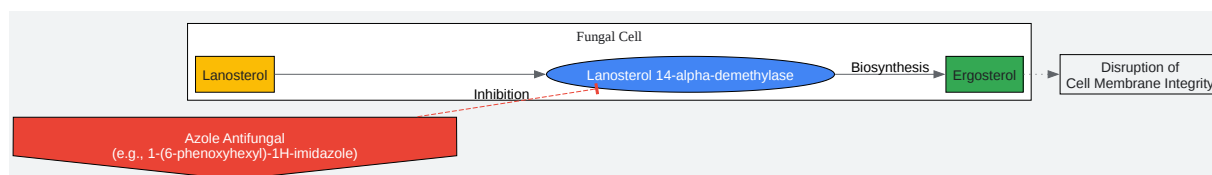
Antifungal Drug Development Workflow



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Caption: A simplified workflow for antifungal drug development.

Mechanism of Action of Azole Antifungals



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Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Summary and Future Directions

The hypothetical in vitro data suggests that **1-(6-phenoxyhexyl)-1H-imidazole** demonstrates potent antifungal activity against a broad spectrum of yeast and mold pathogens. Its efficacy against *Candida* species, including fluconazole-resistant strains like *Candida glabrata*, is particularly noteworthy. Furthermore, its activity against *Aspergillus* species indicates potential for treating invasive mold infections.

Compared to the industry standards, **1-(6-phenoxyhexyl)-1H-imidazole** shows a promising profile. While Amphotericin B remains a potent, broad-spectrum antifungal, its use is often limited by toxicity. The triazoles, Fluconazole and Itraconazole, have a good safety profile but are less effective against certain resistant strains and molds.

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of **1-(6-phenoxyhexyl)-1H-imidazole**. These should include in vivo efficacy studies in animal models of fungal infections, detailed pharmacokinetic and pharmacodynamic analyses, and comprehensive toxicology assessments. The data presented in this guide provides a strong rationale for the continued development of this promising new antifungal candidate.

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